2-Bromo-4-chloro-3-methylquinoline
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Overview
Description
2-Bromo-4-chloro-3-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of bromine, chlorine, and a methyl group attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-3-methylquinoline typically involves the bromination and chlorination of 3-methylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine and chlorine are introduced to the quinoline ring under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-chloro-3-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Formation of various substituted quinoline derivatives.
Oxidation Reactions: Quinoline N-oxides.
Reduction Reactions: Dihydroquinoline derivatives.
Scientific Research Applications
2-Bromo-4-chloro-3-methylquinoline has found applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-methylquinoline is primarily based on its ability to interact with biological targets through its quinoline core. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular metabolism, thereby exerting its biological effects .
Comparison with Similar Compounds
- 3-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 8-Bromo-4-chloro-2-methylquinoline
Comparison: Compared to its analogs, 2-Bromo-4-chloro-3-methylquinoline exhibits unique reactivity due to the specific positioning of the bromine, chlorine, and methyl groups on the quinoline ring. This unique arrangement influences its chemical behavior and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H7BrClN |
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Molecular Weight |
256.52 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-9(12)7-4-2-3-5-8(7)13-10(6)11/h2-5H,1H3 |
InChI Key |
NZNLLCRUOLESLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1Br)Cl |
Origin of Product |
United States |
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